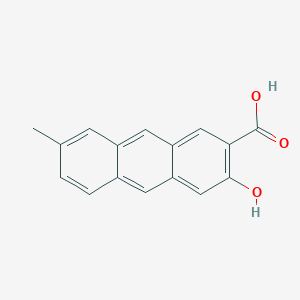

3-Hydroxy-7-methylanthracene-2-carboxylic acid

説明

3-Hydroxy-7-methylanthracene-2-carboxylic acid is a chemical compound that belongs to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This compound is characterized by the presence of a hydroxyl group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the anthracene core

特性

CAS番号 |

143355-57-1 |

|---|---|

分子式 |

C16H12O3 |

分子量 |

252.26 g/mol |

IUPAC名 |

3-hydroxy-7-methylanthracene-2-carboxylic acid |

InChI |

InChI=1S/C16H12O3/c1-9-2-3-10-5-13-8-15(17)14(16(18)19)7-12(13)6-11(10)4-9/h2-8,17H,1H3,(H,18,19) |

InChIキー |

RDOZISGXCNTGRY-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-7-methylanthracene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 7-methylanthracene with a suitable acylating agent, followed by oxidation to introduce the hydroxyl group at the 3-position. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent, such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of 3-Hydroxy-7-methylanthracene-2-carboxylic acid may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, reaction time, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.

化学反応の分析

Types of Reactions

3-Hydroxy-7-methylanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: Formation of 3-keto-7-methylanthracene-2-carboxylic acid.

Reduction: Formation of 3-hydroxy-7-methylanthracene-2-methanol.

Substitution: Formation of various substituted anthracene derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of anthracene compounds, including 3-hydroxy-7-methylanthracene-2-carboxylic acid, exhibit promising anticancer properties. Studies have shown that hydroxyanthracene derivatives can interact with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This interaction can lead to cytotoxic effects on cancer cells, making these compounds potential candidates for cancer therapy .

Genotoxicity and Carcinogenicity Concerns

Despite their therapeutic potential, hydroxyanthracene derivatives are also associated with genotoxicity and carcinogenicity. The European Food Safety Authority has categorized these compounds as potentially harmful due to their ability to induce mutations in bacterial and mammalian cells under certain conditions. This dual nature necessitates careful evaluation in drug development processes .

Environmental Applications

Biodegradation of Pollutants

3-Hydroxy-7-methylanthracene-2-carboxylic acid has been studied for its role in the biodegradation of xenobiotic compounds. Certain bacterial strains, such as Bacillus species, have shown the ability to degrade complex organic pollutants, including those related to anthracene derivatives. This capability highlights the potential for using these bacteria in bioremediation efforts to clean up contaminated environments .

Toxicological Studies

The compound's toxicological profile is essential for understanding its environmental impact. Studies have indicated that prolonged exposure to hydroxyanthracene derivatives may pose risks to human health and ecosystems. Therefore, ongoing research into the environmental fate and transport of these compounds is critical for risk assessment and management .

Material Science

Fluorescent Materials

Due to its structural characteristics, 3-hydroxy-7-methylanthracene-2-carboxylic acid can be utilized in the development of fluorescent materials. The compound's ability to emit light upon excitation makes it suitable for applications in sensors and imaging technologies. Research into modifying this compound for enhanced fluorescence properties is ongoing, aiming to improve detection methods in various fields .

Summary of Applications

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that 3-hydroxy-7-methylanthracene-2-carboxylic acid derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis through DNA damage mechanisms .

- Bioremediation Research : A recent investigation into Bacillus species highlighted their ability to metabolize 3-hydroxy-7-methylanthracene-2-carboxylic acid, suggesting its application in environmental cleanup strategies for anthracene-related pollutants .

- Fluorescent Sensor Development : Researchers have explored the modification of this compound to enhance its fluorescent properties for use in biosensors aimed at detecting specific biomolecules or environmental contaminants .

作用機序

The mechanism of action of 3-Hydroxy-7-methylanthracene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, its ability to undergo redox reactions may contribute to its biological effects by generating reactive oxygen species.

類似化合物との比較

3-Hydroxy-7-methylanthracene-2-carboxylic acid can be compared with other anthracene derivatives, such as:

Anthracene-2-carboxylic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

3-Hydroxyanthracene-2-carboxylic acid: Lacks the methyl group, which may affect its solubility and biological activity.

7-Methylanthracene-2-carboxylic acid:

The presence of the hydroxyl and methyl groups in 3-Hydroxy-7-methylanthracene-2-carboxylic acid makes it unique, providing distinct chemical properties and potential for diverse applications.

生物活性

3-Hydroxy-7-methylanthracene-2-carboxylic acid is a compound belonging to the anthracene family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological activity, including anticancer, antimicrobial, and neuroprotective properties.

Anticancer Activity

Research indicates that anthracene derivatives, including 3-Hydroxy-7-methylanthracene-2-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. A recent study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, indicating their potential as anticancer agents .

Table 1: Cytotoxicity of Anthracene Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-Hydroxy-7-methylanthracene-2-carboxylic acid | TBD | TBD |

| Kahalalide F | 4.3 | L5178Y mouse lymphoma |

| Compound X | 9.6 | MCF-7 breast cancer |

Note: TBD indicates that specific data for 3-Hydroxy-7-methylanthracene-2-carboxylic acid is not yet available.

Antimicrobial Activity

The antimicrobial properties of anthraquinones have been well-documented. Compounds similar to 3-Hydroxy-7-methylanthracene-2-carboxylic acid have shown potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study reported that certain anthraquinone derivatives exhibited minimum inhibitory concentrations (MIC) as low as 2.5 μM against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| 3-Hydroxy-7-methylanthracene-2-carboxylic acid | TBD | TBD |

| Compound A | ≤2.5 | Staphylococcus aureus |

| Compound B | ≤25 | Vibrio anguillarum |

Neuroprotective Effects

Emerging research suggests that anthraquinone derivatives may also possess neuroprotective properties. Studies have shown that these compounds can inhibit the accumulation of amyloid-beta peptides and hyperphosphorylated tau proteins in models of Alzheimer's disease, suggesting a potential role in neuroprotection . This is particularly relevant given the increasing incidence of neurodegenerative diseases.

Table 3: Neuroprotective Activity

| Compound | Effect on Amyloid-Beta Accumulation | Model Used |

|---|---|---|

| 3-Hydroxy-7-methylanthracene-2-carboxylic acid | TBD | Tg2576 AD model |

| Anthraquinone A | Significant reduction | Tg2576 AD model |

Case Studies

Case Study 1: Anticancer Efficacy

In a laboratory setting, researchers tested the efficacy of various anthraquinone derivatives, including those related to 3-Hydroxy-7-methylanthracene-2-carboxylic acid, against different cancer cell lines. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial resistance patterns of bacteria exposed to anthraquinone derivatives. The findings highlighted that these compounds could serve as potential alternatives to conventional antibiotics, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。